molecular formula C34H40N4O7S B136122 Fmoc-Arg(Pbf)-OH CAS No. 154445-77-9

Fmoc-Arg(Pbf)-OH

Cat. No. B136122
M. Wt: 648.8 g/mol
InChI Key: HNICLNKVURBTKV-NDEPHWFRSA-N
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Description

Successful Development of a Method for Incorporation of Fmoc-Arg(Pbf)-OH

The study conducted on the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent addresses the challenges faced with this amino acid due to the formation of an inactive δ-lactam. The proposed strategy involves in situ activation and maintaining a temperature of 45 °C to reduce the viscosity of NBP and facilitate the penetration of the coupling cocktail into the resin, which is crucial for improving the yield and performance of SPPS .

NO as Temporary Guanidino-Protecting Group

The synthesis of Pbf-protected argininic acid, a precursor to Fmoc-Arg(Pbf)-OH, is improved by using a large excess of a nitrosating agent. This method involves intermediate Nδ-nitrosyl protection and subsequent denitrosation in an aqueous acidic medium, which results in high yields of the desired product .

Solid-Phase Synthesis of Antitumor Peptide AP-9

In the context of antitumor peptide AP-9 synthesis, the coupling reaction of Fmoc-Arg(Pbf)-OH with H-Pro-Trt resin was optimized using microwave irradiation and a solvent mixture of THF-NMP. This method significantly reduced the reaction time and increased the yield, demonstrating the effectiveness of microwave irradiation in peptide synthesis .

The Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH was enhanced by the addition of the phase-transfer catalyst tetraethyl ammonium bromide (TEBA) during the introduction of the Pbf protecting group. This approach reduced the hydrolyzation of Pbf-Cl and improved the overall yield from 59% to 72% .

Solid Phase Synthesis of Leuprorelin Under Microwave Irradiation

The application of microwave irradiation to the solid-phase synthesis of leuprorelin, which involves the coupling of Fmoc-Arg(Pbf)-OH, resulted in improved yields. The optimal conditions included a solvent mixture of DMF/NMP/THF, the use of HBTU as the coupling reagent, and specific concentrations and reaction times. This method highlights the advantages of microwave irradiation in the synthesis of complex peptides .

Hydrogen Fluoride Catalyzed Migration of Side Chain Protecting Groups

During the solid-phase synthesis of peptides, the migration of side chain protecting groups to the N-terminal Fmoc can occur, leading to impurities. This study characterized the impurities formed during the synthesis of the N alpha-Fmoc analog of protein kinase C substrate (PKCS) and identified the migration as a result of electrophilic aromatic substitution during HF treatment .

Highly Efficient Condensation of Sterically Hindered Amino Acid Fmoc-Arg(Pbf)-OH

The condensation reactions of Fmoc-Arg(Pbf)-OH with Rink Amide-AM Resin were investigated using various methods. The DIC/HOBt/DMAP strategy proved to be the most effective, with the highest yield of 93%. This study provides insights into the optimization of reaction conditions for the efficient synthesis of peptides involving sterically hindered amino acids .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-OH plays a crucial role in solid-phase peptide synthesis (SPPS). A method was developed for its incorporation in SPPS using N-butylpyrrolidinone (NBP) as an alternative solvent to the hazardous DMF. This method improves the performance of SPPS, including the industrial preparation of peptides (de la Torre et al., 2020).

Synthesis Improvement

Research has focused on improving the synthesis of Fmoc-Arg(Pbf)-OH. One study found that adding a phase-transfer catalyzer during the introduction of the Pbf protecting group increased the yield from 59% to 72% (Hong Yong-yu, 2006).

Development of New Synthesis Methods

Another study focused on using nitrosating agents for efficient access to Pbf-protected argininic acid, a building block for Fmoc-SPPS, with improved yield (Cupido et al., 2005).

Microwave-Assisted Peptide Synthesis

Microwave irradiation techniques have been applied to enhance the synthesis of peptides, including leuprorelin, using Fmoc-Arg(Pbf)-OH. This method increased the yield of the target product significantly (Shen Shu-bao, 2009).

Safety And Hazards

“Fmoc-Arg(Pbf)-OH” should be handled with care to avoid inhalation and contact with eyes, skin, and clothing . It should be stored in a tightly closed container in a cool dry place, preferably between 2-10°C .

properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463228
Record name Fmoc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Pbf)-OH

CAS RN

154445-77-9
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154445-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
BG de la Torre, A Kumar, M Alhassan, C Bucher… - Green …, 2020 - pubs.rsc.org
NBP has proved an excellent alternative solvent to the hazardous DMF for SPPS. Here we studied the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into …
Number of citations: 0 pubs.rsc.org
朱亮亮, 绳则翠, 周成, 祝社民, 陈英文, 沈树宝 - 现代化工, 2012 - cqvip.com
采用集自动搅拌,过滤,鼓泡等多重功能于一体的自制多肽固相合成反应器,以对称酸酐法,活化酯法,2,6-二氯苯甲酰氯(DCB)法研究了大位阻氨基酸Fmoc-Arg(Pbf)-OH与RinkAmide-AM树脂的…
Number of citations: 0 www.cqvip.com
E Hlebowicz, AJ Andersen… - The Journal of …, 2005 - Wiley Online Library
During the manufacture of a proprietary peptide drug substance a new impurity appeared unexpectedly. Investigation of its chemical structure established the impurity as a β‐Ala …
Number of citations: 0 onlinelibrary.wiley.com
朱亮亮, 绳则翠, 陈英文, 沈树宝 - 高校化学工程学报, 2013 - cqvip.com
着重探讨大位阻氨基酸Fmoc-Arg(Pbf)-OH 与NH2-Arg(Pbf)-Rink Amide-AM之间的缩合反应,同时对缩合反应进行动力学实验,以期能够获得一条最佳的醋酸阿基瑞林合成路线并对工业化生产…
Number of citations: 0 www.cqvip.com
洪镛裕, 刘超程, 赵宏伟 - 化学试剂, 2006 - cqvip.com
研究了精氨酸用9-芴甲氧羰基(Fmoc)和2,2,4,6,7-五甲基苯并呋喃-5-磺酰基(Pbf)双保护的Fmoc-Arg(Pbf)-OH的制备过程.在引入Pbf时,加入了相转移催化剂四乙基溴化铵(TEBA),提高了反应…
Number of citations: 0 www.cqvip.com
K Yamada, I Nagashima, M Hachisu, I Matsuo… - Tetrahedron …, 2012 - Elsevier
Cyclic RGD peptides are potent antagonists for the α v β 3 integrin receptor. In this Letter, microwave-assisted solid-phase synthesis of cyclic RGD peptides is described. In a coupling …
Number of citations: 0 www.sciencedirect.com
JF Young, N Thienthong, MTW Hearn, WR Jackson - Synlett, 2011 - thieme-connect.com
Reactions of primary amines with Fmoc-protected amino acids or Fmoc deprotection of the resulting products in N, N-dimethylformamide gave tetramethylguanidines in variable yields …
Number of citations: 0 www.thieme-connect.com
J Yin, B Wang, X Zhu, X Qu, Y Huang, S Lv, Y Mu… - scholar.archive.org
Synthesis of 5P (1) 0.1 mmol Fmoc-Asn (Trt)-Wang-Resin and 4 mL dimethyl formamide (DMF) were added to the column reactor, shaken at 25 C for 30 min, swollen, and dried, and the …
Number of citations: 0 scholar.archive.org
T Cen, C Zhou, XM WU, B Jiang, SM ZHU… - Chinese Journal of …, 2010 - sioc-journal.cn
Leuprorelin was synthesized by segment condensation strategy (2+ 7). The protected dipeptide, Fmoc-Arg (Pbf)-Pro-NHEt, was synthesized in solution phase and its yield reached 84.8…
Number of citations: 0 sioc-journal.cn
J Lee, J Jung, YJ Kim, E Lee, JS Choi - International Journal of …, 2014 - Elsevier
Polyamidoamine (PAMAM) is one of the widely employed non-viral vectors in gene therapy research, and shows excellent biocompatibility and relatively low cytotoxicity. However, it …
Number of citations: 0 www.sciencedirect.com

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